

Synthesis of 3-Nitrobenzophenone from Benzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzophenone

Cat. No.: B1329437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-nitrobenzophenone** from benzophenone via electrophilic aromatic substitution. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful and efficient production of this valuable chemical intermediate.

Introduction

Benzophenone, a diaryl ketone, serves as a versatile starting material in organic synthesis. Its nitration is a classic example of an electrophilic aromatic substitution reaction, where the introduction of a nitro group ($-\text{NO}_2$) onto one of its phenyl rings yields nitrobenzophenone isomers. The carbonyl group of benzophenone acts as a deactivating and meta-directing group, leading to the preferential formation of the 3-nitro isomer. **3-Nitrobenzophenone** is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and data for laboratory and process development applications.

Reaction Mechanism and Regioselectivity

The synthesis of **3-nitrobenzophenone** from benzophenone proceeds through an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

- **Generation of the Electrophile:** Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO_2^+). Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion.
- **Electrophilic Attack:** The electron-rich π system of the benzophenone aromatic ring attacks the nitronium ion. The carbonyl group ($-\text{C}=\text{O}$) in benzophenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs the incoming electrophile to the meta-position. This is because the resonance structures of the carbocation intermediate show that the positive charge is destabilized at the ortho and para positions, making the meta-position the most favorable site for attack.
- **Rearomatization:** A weak base, typically the bisulfate ion (HSO_4^-) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding **3-nitrobenzophenone**.

Due to the meta-directing effect of the carbonyl group, the mononitration of benzophenone primarily yields **3-nitrobenzophenone**. However, small amounts of ortho- and para-isomers may also be formed as byproducts.

Experimental Protocols

The following protocols are compiled from established methodologies for the nitration of aromatic compounds and are specifically adapted for the synthesis of **3-nitrobenzophenone**.

Materials and Reagents

Reagent/Material	Grade	Supplier
Benzophenone	Reagent Grade	Standard Chemical Supplier
Concentrated Nitric Acid (70%)	ACS Grade	Standard Chemical Supplier
Concentrated Sulfuric Acid (98%)	ACS Grade	Standard Chemical Supplier
Dichloromethane	ACS Grade	Standard Chemical Supplier
Sodium Bicarbonate	Reagent Grade	Standard Chemical Supplier
Anhydrous Sodium Sulfate	Reagent Grade	Standard Chemical Supplier
Ethanol	Reagent Grade	Standard Chemical Supplier
Deionized Water	-	-
Ice	-	-

Synthesis Procedure

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 18.2 g (0.1 mol) of benzophenone.
- **Dissolution:** Add 50 mL of concentrated sulfuric acid to the flask and stir the mixture until the benzophenone is completely dissolved. Cool the mixture to 0-5 °C in an ice-water bath.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8.0 mL (0.18 mol) of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.
- **Nitration:** Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1 hour.

- **Quenching:** Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.
- **Isolation of Crude Product:** Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
- **Drying:** Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

The crude **3-nitrobenzophenone** can be purified by recrystallization.

- **Recrystallization:** Dissolve the crude product in a minimal amount of hot ethanol.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **3-nitrobenzophenone**.

Parameter	Value
Molar Mass of Benzophenone	182.22 g/mol
Molar Mass of 3-Nitrobenzophenone	227.21 g/mol
Typical Yield of Crude Product	85-95%
Typical Yield of Purified Product	70-85%
Melting Point of 3-Nitrobenzophenone	94-96 °C

Characterization Data

The synthesized **3-nitrobenzophenone** can be characterized using various spectroscopic techniques.

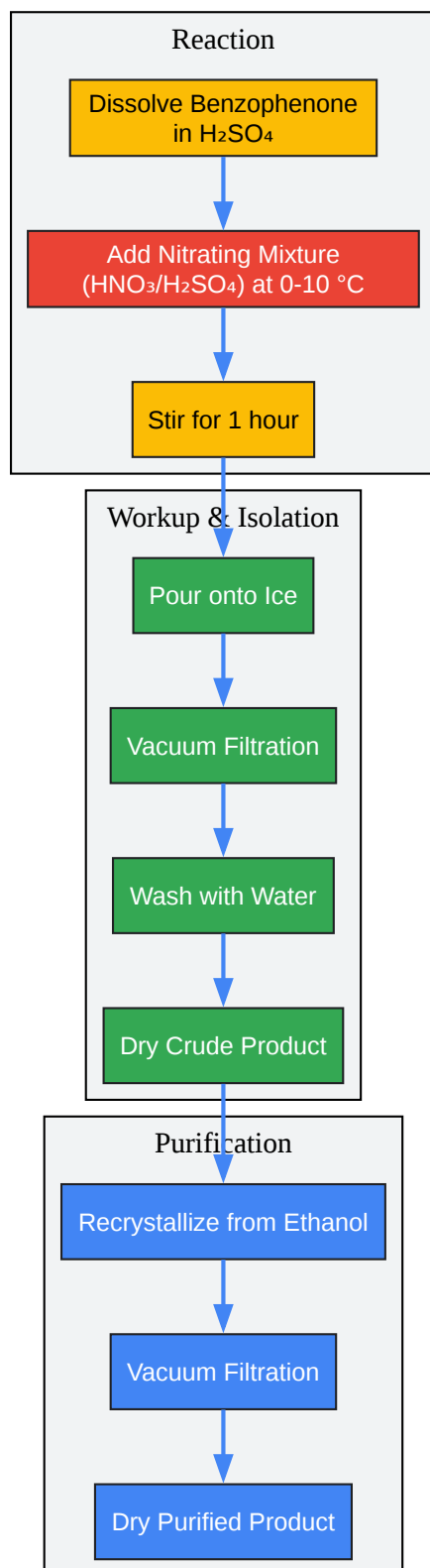
Technique	Expected Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.55-7.65 (m, 2H, Ar-H), 7.68-7.78 (m, 1H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.15 (d, 1H, Ar-H), 8.45 (d, 1H, Ar-H), 8.60 (s, 1H, Ar-H).
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 124.5, 127.8, 128.9, 130.2, 131.5, 133.8, 134.5, 137.2, 148.3, 194.5 (C=O).
IR (KBr)	ν (cm^{-1}): 3100 (Ar C-H), 1670 (C=O), 1530 (asymmetric NO_2 stretch), 1350 (symmetric NO_2 stretch).
Mass Spectrometry (EI)	m/z (%): 227 (M^+ , 100), 151, 105, 77.

Visualizations

Reaction Pathway

Caption: Electrophilic nitration of benzophenone to **3-nitrobenzophenone**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-nitrobenzophenone**.

Safety Considerations

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
- When quenching the reaction mixture, add it slowly to ice to dissipate the heat generated from the dilution of the strong acids. Never add water to the concentrated acid mixture.

Conclusion

The synthesis of **3-nitrobenzophenone** from benzophenone is a robust and well-established procedure in organic chemistry. By following the detailed protocols outlined in this guide, researchers and chemists can reliably produce this important intermediate with good yield and purity. Careful control of reaction conditions, particularly temperature, is paramount for achieving the desired regioselectivity and minimizing the formation of byproducts. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

- To cite this document: BenchChem. [Synthesis of 3-Nitrobenzophenone from Benzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329437#3-nitrobenzophenone-synthesis-from-benzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com